molecular formula C9H8N2O2 B1331417 Benzoimidazol-1-yl-acetic acid CAS No. 40332-16-9

Benzoimidazol-1-yl-acetic acid

Cat. No.: B1331417
CAS No.: 40332-16-9
M. Wt: 176.17 g/mol
InChI Key: AFHSZBKDUTWXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoimidazol-1-yl-acetic acid is a heterocyclic organic compound that features a benzimidazole ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoimidazol-1-yl-acetic acid typically involves the condensation of ortho-phenylenediamine with acetic acid or its derivatives. One common method is the reaction of ortho-phenylenediamine with acetic anhydride under reflux conditions, followed by cyclization to form the benzimidazole ring. Another approach involves the use of formic acid or trimethyl orthoformate as reagents in the presence of a catalyst such as sodium metabisulphite .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Benzoimidazol-1-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Antimicrobial Properties

Benzoimidazol-1-yl-acetic acid exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli4 μg/mL
Candida albicans64 μg/mL

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A375 (melanoma).

Case Study: Anticancer Effects

In a study conducted by Goreti Ribeiro Morais et al., the compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC value of 25.72±3.95μM25.72\pm 3.95\,\mu M, suggesting its potential as an anticancer agent.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Medicinal Chemistry : Development of new therapeutic agents for infections and cancer.
  • Pharmacology : Further research into its mechanism of action against specific targets.

Additional Pharmacological Activities

Recent studies have highlighted other pharmacological activities of benzimidazole derivatives, including:

  • Antiviral Activity : Compounds have shown effectiveness against various viruses, including HIV and hepatitis viruses.
  • Analgesic Effects : Some derivatives exhibit central analgesic activity, indicating potential use in pain management.
  • Antiprotozoal Activity : Investigations have revealed effectiveness against protozoal infections, such as those caused by Giardia intestinalis.

Mechanism of Action

The mechanism of action of benzoimidazol-1-yl-acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, thereby modulating various cellular processes. The compound’s ability to bind to nucleic acids and proteins also contributes to its biological activities .

Comparison with Similar Compounds

Uniqueness: Benzoimidazol-1-yl-acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity.

Biological Activity

Benzoimidazol-1-yl-acetic acid (BIA) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of BIA, focusing on its antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core fused with an acetic acid moiety. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 190.20 g/mol. The compound exhibits both acidic and basic properties, contributing to its versatility in various biological applications.

1. Antimicrobial Activity

BIA and its derivatives have been investigated for their antimicrobial properties against bacteria, fungi, and parasites. The benzimidazole group is known for its presence in several FDA-approved drugs with enzyme inhibitory effects, suggesting that BIA may also serve as a potential inhibitor for specific enzymes involved in microbial metabolism. Studies have shown that certain derivatives exhibit significant activity against pathogenic strains, indicating the potential for developing new antimicrobial agents.

2. Anticancer Activity

Research has highlighted the anticancer potential of benzimidazole derivatives, including BIA. A study synthesized various benzimidazole compounds and evaluated their cytotoxic effects against several cancer cell lines, such as HeLa and A549. The results indicated that BIA derivatives displayed strong antiproliferative activity with IC50 values ranging from 0.40 to 15.8 μM . The structure-activity relationship (SAR) revealed that specific substitutions on the benzimidazole ring significantly influenced their cytotoxicity.

3. Antioxidant Properties

BIA has also been assessed for its antioxidant capabilities. A study compared the antioxidant activities of various benzimidazole derivatives using DPPH radical scavenging assays and lipid peroxidation inhibition tests. The findings showed moderate antioxidant activity across the synthesized compounds, with some exhibiting significant protective effects against oxidative stress . This suggests that BIA could be a candidate for further development in antioxidant therapies.

4. Enzyme Inhibition

The enzyme inhibitory properties of BIA have been a focal point in recent studies. For instance, investigations into its binding affinity to topoisomerase II (Topo II) revealed that certain BIA derivatives could act as potent inhibitors, demonstrating strong Topo II inhibition at concentrations as low as 10 μM . This property is crucial for developing anticancer drugs targeting DNA replication processes.

Case Studies

Case Study 1: Anticancer Evaluation
A series of benzimidazole derivatives were synthesized and tested for their anticancer effects on various cell lines. The most promising candidates showed significant growth inhibition with GI50 values indicating effective cytotoxicity against tumor cells .

Case Study 2: Antioxidant Activity Assessment
In another study, several benzimidazole compounds were evaluated for their ability to scavenge DPPH radicals and inhibit lipid peroxidation. The results indicated that while most compounds exhibited moderate activity, some derivatives showed enhanced efficacy compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Comparative Analysis of Related Compounds

To better understand the pharmacological profile of BIA, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Methyl-benzimidazol-1-yl-acetic acidC11H12N2O2Methyl group enhances lipophilicity
2-Benzyl-benzimidazol-1-yl-acetic acidC13H13N2O2Benzyl substitution may improve receptor binding
5-Nitro-benzimidazol-1-yl-acetic acidC10H8N4O3Nitro group introduces electron-withdrawing effects

These compounds illustrate the diversity within the class of benzimidazole derivatives while highlighting how structural modifications can influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzoimidazol-1-yl-acetic acid, and how can reaction conditions be monitored?

Methodological Answer: The synthesis typically involves a condensation reaction between benzyl alcohol derivatives and chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) and imidazole. Key steps include:

  • Reaction Setup : Combine imidazole (4 mmol), benzyl 2-chloroacetate (4 mmol), and K2_2CO3_3 in a solvent system (e.g., acetone or ethyl acetate). Stir at room temperature for 24 hours .
  • Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track reaction progress.
  • Workup : Separate organic phases, wash with water, and purify via column chromatography. Yields can reach ~70–80% under optimized conditions.

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazole ring (δ 7.5–8.0 ppm for aromatic protons) and acetic acid backbone (δ 3.8–4.2 ppm for CH2_2) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key parameters include bond angles (e.g., N–C–N in the imidazole ring: ~108–110°) and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles (JIS T 8147 standard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; monitor UV absorbance at 254 nm.
  • Melting Point Analysis : Compare observed melting points (e.g., 160–162°C) with literature values .

Q. What are the common solvents for recrystallizing this compound?

Methodological Answer:

  • Ethanol/water mixtures (9:1) are ideal due to moderate polarity.
  • Avoid acetone or chlorinated solvents, which may co-crystallize impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Variable Analysis : Test solvent polarity (e.g., switching from acetone to ethyl acetate), catalyst loading (e.g., 10–20% K2_2CO3_3), and reaction time (12–48 hours).
  • Kinetic Studies : Use in-situ FT-IR to monitor intermediate formation (e.g., benzyl 2-chloroacetate) .
  • Statistical Optimization : Apply a Box-Behnken design to identify critical factors (e.g., temperature, stoichiometry).

Q. What strategies are effective for evaluating the pharmacological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., C. albicans CYP51). Focus on hydrogen bonds between the acetic acid moiety and active-site residues .
  • In Vivo Models : Administer derivatives in murine infection models (e.g., 10 mg/kg dose) and monitor bacterial load reduction .

Q. How can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

  • Solvent Replacement : Use supercritical CO2_2 instead of organic solvents to reduce waste .
  • Catalytic Systems : Explore recyclable ionic liquids (e.g., [BMIM]BF4_4) to enhance reaction efficiency.
  • Waste Minimization : Employ flow chemistry setups to optimize reagent use and energy consumption .

Q. What analytical techniques are suitable for detecting degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : Use electrospray ionization (ESI) in negative mode to identify hydrolyzed products (e.g., imidazole and acetic acid fragments).
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and compare degradation profiles via peak area analysis .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., imidazole C2 position).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .

Properties

IUPAC Name

2-(benzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHSZBKDUTWXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355551
Record name Benzoimidazol-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40332-16-9
Record name Benzoimidazol-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.